4-Methyl-1-phenyl-2-pentanone

Flavor Chemistry Physical Chemistry Formulation

4-Methyl-1-phenyl-2-pentanone, also known as benzyl isobutyl ketone, is an aromatic ketone (C12H16O) belonging to the benzene and substituted derivatives class. It is a synthetic compound with a characteristic sweet, woody, spicy, and burnt sugar odor.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 5349-62-2
Cat. No. B109184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-phenyl-2-pentanone
CAS5349-62-2
SynonymsBenzyl Isobutyl Ketone;  Isobutyl Benzyl Ketone;  NSC 1268; 
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC1=CC=CC=C1
InChIInChI=1S/C12H16O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyDTYGTEGDVPAKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly
insoluble in water, soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2) for Flavors, Fragrances, and Chemical Synthesis


4-Methyl-1-phenyl-2-pentanone, also known as benzyl isobutyl ketone, is an aromatic ketone (C12H16O) belonging to the benzene and substituted derivatives class [1]. It is a synthetic compound with a characteristic sweet, woody, spicy, and burnt sugar odor [2]. This compound is primarily recognized for its role as a flavoring agent and fragrance ingredient, with established regulatory approval and a defined organoleptic profile [3]. It is also noted as an endogenous metabolite in humans, though its specific biological role remains largely uncharacterized [4].

Why Generic Substitution Fails: Key Differentiators for 4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2) in Flavor and Fragrance Applications


In the flavor and fragrance industry, substituting one aromatic ketone for another without rigorous evaluation can lead to significant deviations in sensory profiles, regulatory compliance, and even physical stability. The specific balance of sweet, woody, and spicy notes in 4-methyl-1-phenyl-2-pentanone is not easily replicated by its closest structural analogs, such as benzyl acetone or 4-methyl-1-phenyl-2-pentanol, due to distinct boiling points, odor descriptions, and safety profiles [1]. Furthermore, the compound's established regulatory status, including its FDA 21 CFR 172.515 listing and JECFA safety evaluation, provides a clear path for procurement and use in food applications that may not be shared by unlisted or less well-characterized alternatives [2]. The following quantitative evidence demonstrates precisely where this compound differs from its closest comparators, enabling informed selection based on measurable performance and compliance criteria.

Quantitative Evidence Guide: 4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2) vs. Comparator Compounds


Physical Property Differentiation: Boiling Point and Density vs. Flavor Ketone Comparators

4-Methyl-1-phenyl-2-pentanone exhibits a significantly higher boiling point and density compared to related flavor ketones. This directly impacts its volatility and performance in formulations, particularly in high-temperature processes or long-lasting fragrance applications. A direct comparison with three similar flavor ketones from the same supplier reveals the following quantitative differences :

Flavor Chemistry Physical Chemistry Formulation

Organoleptic Profile Specificity: A Distinct Woody-Spicy-Sweet Note vs. Narrower Flavor Descriptors

The organoleptic profile of 4-methyl-1-phenyl-2-pentanone is a well-defined combination of sweet, woody, spicy, and burnt sugar notes [1]. This complex profile contrasts with the more singular floral or fruity descriptors of its closest analogs, enabling unique flavor and fragrance blends. While quantitative odor threshold data is not available, the qualitative differentiation is stark when comparing authorized descriptors [2]:

Sensory Analysis Flavor Chemistry Fragrance Formulation

Regulatory Clearance: A Safer Procurement Path with FDA 21 CFR 172.515 and JECFA No Safety Concern Status

4-Methyl-1-phenyl-2-pentanone possesses clear and favorable regulatory status for food use, which is not universally held by all structurally related ketones. It is explicitly listed in FDA 21 CFR 172.515 [1] and has been evaluated by JECFA with the conclusion of "No safety concern at current levels of intake when used as a flavouring agent" [2]. This contrasts with other compounds like benzyl acetone, which may have different hazard classifications [3]:

Regulatory Compliance Food Safety Procurement

Synthesis Efficiency: Quantitative Yield from a One-Step Protocol Using Vilsmeier Conditions

A recent publication details a one-step synthesis protocol for 4-methyl-1-phenyl-2-pentanone that achieves a quantitative yield under adapted Vilsmeier conditions [1]. This contrasts with older methods, such as the catalytic reaction of phenylacetic and isovaleric acid over ThO2 at 450-470°C, for which specific yields are not reported . The quantitative yield of the new method offers a clear advantage for laboratory-scale synthesis and potential industrial scale-up:

Organic Synthesis Process Chemistry Green Chemistry

Primary Application Scenarios for 4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2) Based on Verified Evidence


Flavor and Fragrance Formulation for Extended-Release and High-Temperature Applications

The compound's high boiling point (250-251 °C) and low volatility, as evidenced in the physical property comparison , make it particularly suitable for formulations where long-lasting flavor or fragrance release is desired. It is ideal for use in baked goods, confectionery, and scented products that undergo thermal processing, where more volatile ketones would evaporate prematurely, losing their sensory contribution .

Creation of Woody, Spicy, and Sweet Flavor Accords in Food and Beverages

Leveraging its unique organoleptic profile of sweet, woody, spicy, and burnt sugar notes [1], this compound is the preferred choice for formulators aiming to build complex flavor profiles in products like spiced desserts, savory snacks, alcoholic beverages, and non-alcoholic drinks where a specific woody-spicy nuance is required [1].

Regulatory-Compliant Procurement for Food and Beverage Manufacturers

Given its explicit listing in FDA 21 CFR 172.515 [2] and the JECFA conclusion of 'No safety concern' [3], 4-methyl-1-phenyl-2-pentanone is a low-risk procurement option for companies requiring strict adherence to international food additive regulations. This simplifies supply chain management and accelerates product development timelines compared to using less well-characterized or non-listed alternatives [2][3].

Efficient Laboratory Synthesis and Intermediate for Fine Chemicals

The availability of a high-yield, one-step synthesis protocol [4] positions this compound as a practical and efficient target or intermediate for academic and industrial research laboratories. Its well-characterized spectroscopic data (IR, NMR) [4] further supports its use as a reference standard in analytical chemistry and as a building block for more complex organic molecules [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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